molecular formula C19H19ClN2O4S B3555902 METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3555902
M. Wt: 406.9 g/mol
InChI Key: ABIWFJXWKHUOLY-UHFFFAOYSA-N
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Description

METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a chlorophenyl carbamoyl group, a cyclobutaneamido group, and a methyl ester group.

Preparation Methods

The synthesis of METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiophene ring. The synthetic route may include the following steps:

    Formation of the Thiophene Ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.

    Introduction of the Chlorophenyl Carbamoyl Group: This step involves the reaction of the thiophene derivative with 4-chlorophenyl isocyanate under controlled conditions.

    Cyclobutaneamido Group Addition: The cyclobutaneamido group can be introduced through a cycloaddition reaction involving a suitable cyclobutane derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 5-[(4-chlorophenyl)carbamoyl]-2-(cyclobutanecarbonylamino)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-10-14(19(25)26-2)18(22-16(23)11-4-3-5-11)27-15(10)17(24)21-13-8-6-12(20)7-9-13/h6-9,11H,3-5H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIWFJXWKHUOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2CCC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
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METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

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